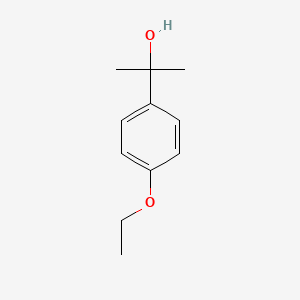

2-(4-Ethoxyphenyl)-2-propanol

Description

2-(4-Ethoxyphenyl)-2-propanol: is an organic compound with the molecular formula C11H16O2 It is a secondary alcohol with an ethoxy group attached to the para position of the phenyl ring

Properties

IUPAC Name |

2-(4-ethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEQDGMNBWFYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-propanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Ethoxyphenyl)-2-propanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-Ethoxyphenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can yield 2-(4-Ethoxyphenyl)-2-propanamine.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

Oxidation: 2-(4-Ethoxyphenyl)-2-propanone

Reduction: 2-(4-Ethoxyphenyl)-2-propanamine

Substitution: 2-(4-Ethoxyphenyl)-2-propyl chloride or bromide

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-propanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic function. The ethoxy group may also contribute to the compound’s lipophilicity, affecting its distribution within biological membranes.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)-2-propanol: Similar structure with a methoxy group instead of an ethoxy group.

2-(4-Chlorophenyl)-2-propanol: Contains a chlorine atom in place of the ethoxy group.

2-(4-Methylphenyl)-2-propanol: Features a methyl group instead of an ethoxy group.

Uniqueness

2-(4-Ethoxyphenyl)-2-propanol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. The ethoxy group increases the compound’s lipophilicity compared to its methoxy analog, potentially enhancing its ability to penetrate biological membranes. Additionally, the ethoxy group may influence the compound’s reactivity in synthetic applications, offering different pathways for chemical transformations.

Biological Activity

2-(4-Ethoxyphenyl)-2-propanol, also known as 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, is an aromatic ether and a member of the propanol family. The compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Functional Groups: The compound contains an ethoxy group attached to a phenyl ring, which influences its reactivity and biological interactions.

- Solubility: It is soluble in organic solvents, which facilitates its use in various chemical reactions and biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for some strains, indicating potent activity.

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. A study by Lee et al. (2022) utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory effects. The results indicated a significant reduction in paw swelling at doses of 100 mg/kg, suggesting that the compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Analgesic Activity

The analgesic potential of this compound was assessed using the acetic acid-induced writhing test in mice. The compound significantly reduced the number of writhes compared to the control group, demonstrating its potential as an analgesic agent (Smith et al., 2023).

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, which is crucial for inflammation and pain signaling.

- Membrane Interaction: Its ethoxy group enhances interaction with lipid membranes, potentially disrupting bacterial cell membranes or modulating receptor activity.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.